1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic organic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound is classified under pyrrolopyridines, which are recognized for their biological activity and utility as scaffolds in drug design. The compound typically appears as a solid, often white crystalline substance, and is characterized by the presence of both a carboxylic acid group at the 3-position and a nitrogen atom in the pyrrole ring.
1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can be sourced from various chemical suppliers and databases such as PubChem and BenchChem. Its classification includes categories based on toxicity, with indications of acute toxicity and irritant properties. The compound's CAS number is 860363-17-3, which is essential for identification in chemical databases.
The synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzopyrrolo[2,3-b]pyridine-3,6-dione with formic acid has been documented as a viable synthetic route.
The synthesis requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Industrial methods often focus on enhancing these parameters while minimizing environmental impact.
The molecular structure of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid features a fused pyrrole and pyridine ring system. The carboxylic acid group contributes to its acidic properties.
1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid participates in various chemical reactions typical of carboxylic acids and heterocycles. It can undergo esterification, amidation, and nucleophilic substitution reactions due to the presence of reactive functional groups.
The reactivity profile includes potential interactions with nucleophiles at the carboxylic acid site and electrophiles at the nitrogen positions within the ring structure.
The mechanism of action for 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid often involves its role as a pharmacophore in drug design. The compound can interact with biological targets through hydrogen bonding and π-stacking interactions due to its planar structure.
Studies indicate that derivatives of this compound exhibit significant biological activities, including antibacterial and anticancer properties, making it a candidate for further pharmacological exploration.
1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid exhibits weak acidic properties due to the carboxylic acid group. It is classified under various hazard categories indicating potential toxicity upon exposure.
1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has garnered significant interest in scientific research due to its potential applications in:
The synthesis of the 1H-pyrrolo[3,2-b]pyridine core employs strategic cyclization and functionalization techniques. A high-yielding approach involves the titanium(IV) chloride-catalyzed cyclization of imines derived from pyrrole-2-carboxaldehyde and α-formylglycine equivalents, achieving efficient ring closure under mild conditions . Alternative routes include:
Table 1: Core Synthesis Methods
Method | Key Intermediate/Reagent | Advantage | Limitation |
---|---|---|---|
TiCl₄-Catalyzed Cyclization | Pyrrole-2-carbaldehyde | High yield (>80%), regioselective | Requires anhydrous conditions |
Direct Carboxylation | CO₂, Pd catalysts | Atom-economical | Moderate functional group tolerance |
SEM-Assisted Synthesis | SEM-protected bromoester | Enables sequential cross-coupling | Additional deprotection step |
These methods provide versatile access to the core scaffold, though the SEM route is particularly valuable for generating pharmaceutically relevant analogs due to its compatibility with cross-coupling reactions [1] [4].
The carboxylic acid group at the 3-position requires protection during multi-step syntheses to prevent undesired reactivity. Critical strategies include:
The choice of protecting group directly influences downstream reactivity. For instance, SEM protection enables Suzuki coupling at the 6-position of the core, while methyl esters allow selective amide bond formation at C3. Crucially, methylation at the pyrrole nitrogen (e.g., converting to 1-methyl-1H-pyrrolo[3,2-b]pyridine) enhances metabolic stability but eliminates H-bond donor capacity, affecting target binding [1] [7].
Diversification leverages cross-coupling and condensation reactions to generate structurally diverse libraries:
Table 2: Key Diversification Reactions
Reaction Type | Conditions | Application | Yield Range |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, dioxane | 6-Aryl/heteroaryl substitution | 70–95% |
Amide Condensation | EDC, HOBt, DIPEA, DMF | C3-carboxamide derivatives | 75–90% |
Reductive Amination | NaBH₃CN, MeOH | N-Alkylated analogs | 60–85% |
These reactions enable systematic exploration of structure-activity relationships (SAR), particularly for anticancer and antitrypanosomal applications [1] [7].
Lead optimization targets improved potency, selectivity, and ADME properties:
Table 3: Lead Optimization Profile
Compound | R Group | ACC1 IC₅₀ (nM) | Cellular IC₅₀ (nM) | LogP | Mouse Bioavailability |
---|---|---|---|---|---|
1a | H | 10,000 | >10,000 | 0.6 | <10% |
1c | Methyl | 820 | 430 | 1.2 | 25% |
1k | Isopropyl | 650 | 380 | 1.9 | 75% |
Optimization balanced lipophilicity and polar surface area to enhance absorption while maintaining target affinity. The 1-isopropyl analog emerged as a promising probe for oncology, though further work is needed to address blood-brain barrier penetration for CNS applications [1] [3] [8].
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7